(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
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Overview
Description
(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their coupling and cyclization to form the final product. Common reagents used in these reactions include benzyl bromide, hydroxybenzyl alcohol, and quinoxaline derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The quinoxaline moiety can be reduced under specific conditions to yield a dihydroquinoxaline derivative.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxybenzyl group yields a ketone or aldehyde, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.
Scientific Research Applications
Chemistry
In chemistry, (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide include other pyrazino[2,1-c][1,2,4]triazine derivatives, quinoxaline-based compounds, and benzyl-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry The presence of both hydroxybenzyl and quinoxaline moieties, along with the specific stereochemical configuration, contributes to its distinct chemical and biological properties
Properties
Molecular Formula |
C32H33N7O4 |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
(6S,9S)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C32H33N7O4/c1-21-30-38(28(41)20-36(2)39(30)32(43)35-18-23-7-4-3-5-8-23)27(17-22-11-13-25(40)14-12-22)31(42)37(21)19-24-9-6-10-26-29(24)34-16-15-33-26/h3-16,21,27,30,40H,17-20H2,1-2H3,(H,35,43)/t21-,27-,30?/m0/s1 |
InChI Key |
VDNONFSYQSWFCZ-LCPXNYKMSA-N |
Isomeric SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=C4C(=CC=C3)N=CC=N4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=C4C(=CC=C3)N=CC=N4)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Origin of Product |
United States |
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